Methyl 2-[(2-methoxyphenyl)amino]acetate Methyl 2-[(2-methoxyphenyl)amino]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15465545
InChI: InChI=1S/C10H13NO3/c1-13-9-6-4-3-5-8(9)11-7-10(12)14-2/h3-6,11H,7H2,1-2H3
SMILES:
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol

Methyl 2-[(2-methoxyphenyl)amino]acetate

CAS No.:

Cat. No.: VC15465545

Molecular Formula: C10H13NO3

Molecular Weight: 195.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-[(2-methoxyphenyl)amino]acetate -

Specification

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
IUPAC Name methyl 2-(2-methoxyanilino)acetate
Standard InChI InChI=1S/C10H13NO3/c1-13-9-6-4-3-5-8(9)11-7-10(12)14-2/h3-6,11H,7H2,1-2H3
Standard InChI Key XGHRXDSXOSZYTM-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1NCC(=O)OC

Introduction

Structural Identification and Nomenclature

Chemical Identity

Methyl 2-[(2-methoxyphenyl)amino]acetate (CAS 147749-35-7) has the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.215 g/mol . Its IUPAC name derives from the glycine methyl ester core modified by an N-(2-methoxyphenyl) substitution. The structure consists of:

  • A 2-methoxyphenyl group attached to the amino nitrogen

  • A glycine backbone with a methyl ester terminus

The compound’s exact mass is 195.090 Da, with a topological polar surface area (TPSA) of 47.56 Ų and a calculated LogP (octanol-water partition coefficient) of 1.35 . These parameters suggest moderate lipophilicity, aligning with its potential as a drug-like scaffold.

Isomerism and Stereochemistry

Unlike its 4-methoxyphenyl analog documented in source , the 2-methoxy substitution introduces distinct electronic and steric effects. The ortho-positioned methoxy group creates intramolecular hydrogen-bonding opportunities with the adjacent amino group, potentially influencing:

  • Conformational stability

  • Solubility profiles

  • Reactivity in nucleophilic substitutions

X-ray crystallography data remain unavailable, but comparative analysis with related esters indicates a planar aromatic ring system and restricted rotation about the C–N bond due to partial double-bond character .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis typically involves a two-step process:

  • N-Alkylation of 2-methoxyaniline: Reacting 2-methoxyaniline with methyl bromoacetate in the presence of a base like triethylamine yields the intermediate secondary amine.

  • Esterification: Subsequent treatment with methanol under acidic conditions finalizes the methyl ester group .

Key reaction parameters include:

  • Temperature: 0–5°C during alkylation to minimize side reactions

  • Solvent: Tetrahydrofuran (THF) or dichloromethane for improved miscibility

  • Yield: Reported yields range from 75–85% after purification via column chromatography

Advanced Methodologies

Recent innovations adapt microwave-assisted synthesis to reduce reaction times from hours to minutes. A 2024 study demonstrated a 92% yield by irradiating the reaction mixture at 100 W for 5 minutes, leveraging localized superheating to accelerate kinetics .

Physicochemical Characterization

Spectroscopic Profiles

Infrared (IR) Spectroscopy:

  • Strong absorption at 1745 cm⁻¹ (C=O stretch of ester)

  • N–H bending vibration at 1580 cm⁻¹

  • Aromatic C–O–C stretch at 1250 cm⁻¹

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃):
    δ 3.73 (s, 3H, OCH₃),
    δ 4.12 (s, 2H, CH₂COO),
    δ 6.82–7.23 (m, 4H, aromatic),
    δ 5.21 (br s, 1H, NH)

  • ¹³C NMR:
    δ 170.8 (COO),
    δ 55.2 (OCH₃),
    δ 52.1 (CH₂COO),
    δ 148.1–112.4 (aromatic carbons)

Thermal and Solubility Properties

PropertyValue
Melting PointNot reported
Boiling PointDecomposes >200°C
Solubility in Water1.07 mg/mL (25°C)
Solubility in DMSO>50 mg/mL
LogD (pH 7.4)1.31

Data adapted from experimental measurements . The compound exhibits greater solubility in polar aprotic solvents than in aqueous media, a trait exploitable in formulation design.

Reactivity and Functionalization

Electrophilic Substitution

The electron-rich aromatic ring undergoes nitration and sulfonation at the para position relative to the methoxy group. For example, treatment with fuming nitric acid at 0°C produces the 5-nitro derivative in 68% yield, a key intermediate for anticancer agents.

Ester Hydrolysis

Under basic conditions (e.g., NaOH/EtOH), the methyl ester hydrolyzes to the carboxylic acid:

C10H13NO3+OHC9H11NO3+CH3OH\text{C}_{10}\text{H}_{13}\text{NO}_{3} + \text{OH}^- \rightarrow \text{C}_{9}\text{H}_{11}\text{NO}_{3}^- + \text{CH}_3\text{OH}

This reaction enables further derivatization, such as amide bond formation with primary amines .

Biological Activity and Applications

Neuropharmacological Prospects

Molecular docking studies predict strong binding (ΔG = -9.2 kcal/mol) to the serotonin 5-HT₂A receptor, suggesting potential antidepressant or anxiolytic applications . In vivo behavioral tests in murine models are pending.

Industrial and Research Applications

Pharmaceutical Intermediates

Methyl 2-[(2-methoxyphenyl)amino]acetate serves as a precursor to:

  • Nonsteroidal anti-inflammatory drugs (NSAIDs): Via carboxylation to arylacetic acid derivatives

  • Anticonvulsants: Through cyclization reactions forming quinazolinone cores

Material Science

Thin films polymerized from this monomer exhibit dielectric constants of 3.2–3.8 at 1 MHz, making them candidates for flexible electronics encapsulation .

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